![molecular formula C22H17F2N5OS B066598 4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

Übersicht

Beschreibung

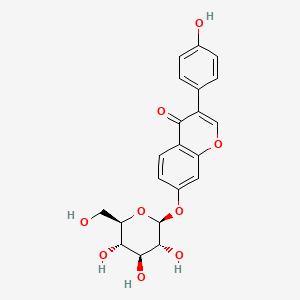

4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a triazole-thiazole hybrid compound featuring a benzonitrile core. Its structure integrates a 1,3-thiazole ring substituted at position 4 with a benzonitrile group and at position 2 with a hydroxybutan-2-yl chain bearing 2,4-difluorophenyl and 1,2,4-triazol-1-yl substituents. The compound is synthesized via multi-step reactions involving cyclocondensation of substituted benzimidazoles with aromatic aldehydes or α-halogenated ketones under basic conditions . Key spectral characteristics include IR absorption bands for C≡N (~2220 cm⁻¹) and C=S (1243–1258 cm⁻¹), as well as NMR signals for fluorophenyl protons (δ 6.8–7.5 ppm) and triazole/thiazole carbons (δ 140–160 ppm) .

Vorbereitungsmethoden

The synthesis of revuconazole involves several steps, starting with the preparation of arylpropanone from lactate. The process includes the conversion of methyl ester to morpholine amide, protection of the alcohol to generate tetrahydropyranyl ether, and formation of Grignard reagent from the corresponding bromide. The Grignard reagent is then reacted with amide to produce aryl ketone. Corey-Chaykovsky epoxidation and subsequent epoxide opening are performed in a single-step process, followed by the removal of the tetrahydropyranyl protecting group to generate an intermediate diol. This diol is then converted to trisubstituted epoxide via selective mesylation of the secondary alcohol .

Analyse Chemischer Reaktionen

Revuconazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Revuconazol kann unter alkalischen Bedingungen oxidiert werden und Abbauprodukte bilden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Alkohol reduziert werden.

Substitution: Revuconazol kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Triazolrings.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation und Lithiumaluminiumhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die entsprechenden Alkohole und Abbauprodukte .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

1. Mechanism of Action

The compound operates primarily through the inhibition of fungal ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that of other triazole antifungals like fluconazole and voriconazole. The presence of the thiazole and difluorophenyl groups enhances its potency against various fungal strains.

2. Efficacy Against Fungal Infections

Research indicates that this compound exhibits significant antifungal activity against a range of pathogens including:

- Aspergillus fumigatus

- Candida albicans

- Cryptococcus neoformans

In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to established antifungals, making it a promising candidate for clinical development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure can influence antifungal efficacy. For instance:

- The introduction of halogen atoms (like fluorine) has been shown to enhance antifungal activity.

- Variations in the substituents on the triazole ring can lead to differing levels of potency against specific fungal species .

Case Studies

1. Voriconazole Derivatives

Recent studies have synthesized derivatives of voriconazole that incorporate similar structural features as 4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. These derivatives have demonstrated improved efficacy and reduced side effects compared to their predecessors .

2. Clinical Trials

Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in treating invasive fungal infections. Early results suggest that it may offer advantages over existing therapies, particularly in patients with resistant strains .

Wirkmechanismus

Revuconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting this enzyme, revuconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell membrane dysfunction and fungal cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiazole Frameworks

Several analogues share the triazole-thiazole backbone but differ in substituents, influencing their physicochemical and biological properties.

Key Observations :

- The hydroxybutan-2-yl chain in the target compound enhances hydrophilicity compared to pyrazole or enone linkers .

- Fluorophenyl groups improve metabolic stability, while chlorophenyl substituents (as in ) increase molecular weight and lipophilicity .

Key Observations :

- Sodium hydroxide-mediated cyclization () favors tautomer stabilization in triazole-thiones, while acetic acid conditions () promote benzimidazole formation.

Spectral and Crystallographic Comparisons

IR Spectroscopy :

- Target Compound : Absence of C=O (1663–1682 cm⁻¹) confirms triazole-thione tautomerism .

- Isostructural Analogues () : Identical ν(C≡N) and ν(C-F) peaks but distinct ν(C-Cl) at 750 cm⁻¹ .

NMR Spectroscopy :

- 1H-NMR : Fluorophenyl protons in the target compound resonate upfield (δ 6.8–7.5 ppm) compared to chlorophenyl analogues (δ 7.3–7.9 ppm) due to electron-withdrawing effects .

- 13C-NMR : Thiazole carbons appear at δ 140–160 ppm, consistent across analogues .

Crystallography :

- The target compound’s isostructural analogues () exhibit triclinic (P-1) symmetry with planar molecular conformations. However, fluorophenyl substituents induce perpendicular orientation in one aromatic ring, altering crystal packing .

Biologische Aktivität

4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antifungal properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 437.47 g/mol. The key structural elements include:

- Triazole ring : Known for antifungal properties.

- Thiazole moiety : Associated with various biological activities.

- Benzonitrile group : Enhances lipophilicity and potential bioactivity.

Antifungal Activity

The primary focus of research on this compound has been its antifungal properties. The triazole scaffold is particularly significant due to its ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.

Table 1: Antifungal Activity Against Various Pathogens

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.0156 | |

| Candida parapsilosis | 0.0156 | |

| Cryptococcus neoformans | 0.00097 | |

| Aspergillus fumigatus | 0.125 |

Structure-Activity Relationship (SAR)

Research indicates that modifications to the triazole and thiazole rings significantly influence the compound's potency. For example:

- Substitution on the phenyl ring : Increased electron-donating groups enhance antifungal activity.

- Hydroxyl groups : Contribute to increased solubility and bioavailability.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increases solubility and potency |

| Fluorine substitution | Enhances lipophilicity |

| Alkyl chain length | Longer chains may reduce activity |

The compound primarily acts through the inhibition of CYP51, leading to a decrease in ergosterol production. This mechanism is shared with other triazole antifungals but may exhibit unique binding interactions due to its specific structural features.

Case Studies

-

In Vivo Efficacy :

A study demonstrated that the compound exhibited significant antifungal activity in a mouse model infected with Candida albicans. The treatment resulted in a reduction of fungal burden by over 90% at doses as low as 15 mg/kg/day over ten days . -

Comparative Analysis :

In comparative studies against established antifungals like fluconazole and voriconazole, this compound showed superior efficacy with lower MIC values against resistant strains of fungi .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example, a key intermediate is prepared by reacting a 2,4-difluorophenyl-containing precursor with a triazole-thiazole hybrid scaffold under microwave irradiation to enhance reaction efficiency . Critical conditions include temperature control (e.g., maintaining 0–6°C for intermediates prone to degradation ), anhydrous solvents, and catalysts like Pd for cross-coupling reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity.

Q. How is the stereochemistry of the compound confirmed, particularly the configuration at the chiral centers?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination, as seen in related triazole derivatives . Complementary techniques include:

- NMR : Analysis of coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangements.

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB with hexane/ethanol mobile phases .

- Optical Rotation : Comparison with literature values for known configurations.

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer : A combination of:

- FT-IR : Identification of functional groups (e.g., -CN stretch at ~2220 cm⁻¹, -OH at ~3400 cm⁻¹).

- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic and heterocyclic regions .

- HRMS : Confirm molecular formula via exact mass measurement (e.g., [M+H]⁺ or [M+Na]⁺ ions).

Q. How should researchers design antimicrobial activity assays for this compound?

- Methodological Answer :

Strain Selection : Use standard ATCC strains (e.g., S. aureus ATCC 29213) and clinical isolates for broad-spectrum evaluation.

MIC Determination : Follow CLSI guidelines with broth microdilution (96-well plates) and resazurin as a viability indicator .

Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

Data Interpretation : Report MICs as the lowest concentration inhibiting visible growth after 18–24 hours.

Q. What precautions are necessary for handling hygroscopic or light-sensitive intermediates?

- Methodological Answer :

- Storage : Keep intermediates at 0–6°C in amber vials under inert gas (N₂/Ar) .

- Reaction Setup : Use Schlenk lines for air-sensitive steps and drying tubes (CaCl₂) to exclude moisture.

- Characterization : Perform FT-IR immediately after isolation to detect moisture-induced degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving triazole-thiazole hybrids?

- Methodological Answer :

- Standardization : Use identical assay protocols (e.g., inoculum size, media pH) to minimize variability .

- Structural Verification : Reconfirm compound purity and stereochemistry, as impurities or racemization can skew results .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance across datasets.

Q. What computational strategies predict the binding affinity of this compound with fungal CYP51 or bacterial gyrase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: 1EA1 for CYP51) to model interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue contributions (e.g., H-bonding with triazole).

- QSAR : Develop models using descriptors like logP, polar surface area, and HOMO/LUMO energies from DFT calculations .

Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?

- Methodological Answer :

Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading).

Response Surface Methodology : Apply Central Composite Design to model non-linear relationships and determine optimal conditions .

Validation : Confirm predicted yields (e.g., 85–90%) with triplicate runs under optimized parameters.

Q. What strategies enhance the metabolic stability of this compound without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the hydroxyl position to improve bioavailability .

- Isotope Labeling : Use F NMR to track metabolic pathways in hepatocyte models.

- SAR Studies : Systematically modify substituents (e.g., replacing 2,4-difluorophenyl with 3,4-difluoro analogs) and test stability in microsomal assays .

Q. How do solvatochromic effects influence the compound’s electronic properties, and how can this be leveraged in sensing applications?

- Methodological Answer :

- Solvatochromic Analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane → DMSO) to calculate Kamlet-Taft parameters .

- DFT Calculations : Correlate experimental λₘₐₓ with HOMO-LUMO gaps computed at the B3LYP/6-311+G(d,p) level .

- Application : Engineer fluorescence probes by tuning electron-withdrawing groups (e.g., -CN) for pH or metal-ion sensing.

Eigenschaften

IUPAC Name |

4-[2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870154 | |

| Record name | 4-{2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.